3-Bromo-4-(tert-butoxy)toluene
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Overview
Description
3-Bromo-4-(tert-butoxy)toluene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom and a tert-butoxy group attached to a toluene ring
Preparation Methods
The synthesis of 3-Bromo-4-(tert-butoxy)toluene can be achieved through several methods. One common approach involves the bromination of 4-(tert-butoxy)toluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Chemical Reactions Analysis
3-Bromo-4-(tert-butoxy)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Bromo-4-(tert-butoxy)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(tert-butoxy)toluene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
3-Bromo-4-(tert-butoxy)toluene can be compared with other similar compounds, such as:
4-Bromo-2-(tert-butoxy)toluene: This compound has a similar structure but with the bromine atom and tert-butoxy group in different positions on the aromatic ring.
3-Bromo-4-methoxytoluene: This compound features a methoxy group instead of a tert-butoxy group, leading to different chemical properties and reactivity.
4-Bromo-3-(tert-butoxy)toluene: This is another positional isomer with the bromine and tert-butoxy groups in different positions.
Properties
CAS No. |
960309-86-8 |
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Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15BrO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
ARNKGDDSGOVYNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)Br |
Origin of Product |
United States |
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